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Compound of Interest

Compound Name: PTI-1 (hydrochloride)

Cat. No.: B8101408

Get Quote

Executive Summary
PTI-1 (Prostate Tumor Inducing-1 is a gene; in this context, PTI-1 refers to the synthetic

cannabinoid N-Pentyl-3-thiazole-indole analog 1) is a potent, heterocycle-based synthetic

cannabinoid receptor agonist (SCRA). Originally developed by Organon (now Merck & Co.) as

part of a program to identify orally bioavailable cannabinoid agonists with reduced central

nervous system (CNS) side effects, PTI-1 represents a structural departure from the classical

aminoalkylindole (e.g., JWH-018) and indazole-carboxamide (e.g., AB-PINACA) scaffolds.

It is characterized by an indole-3-thiazole core, where the typical carbonyl linker is replaced by

a thiazole heterocycle. This modification significantly alters the physicochemical properties and

metabolic stability of the ligand while retaining high affinity for the Cannabinoid Type 1 (

) receptor.

Regulatory Status: PTI-1 is a research chemical and is not approved for human therapeutic

use. It is monitored by forensic networks (e.g., EMCDDA) due to its emergence in the

recreational drug market.
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PTI-1 is supplied as a hydrochloride salt to improve solubility in aqueous-based physiological

buffers.

Nomenclature & Structure[1]
Common Name: PTI-1 (Hydrochloride)

IUPAC Name:N-ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine

hydrochloride

CAS Number: 1400742-46-2 (Free base), 1400742-47-3 (HCl salt inferred)

Molecular Formula:

Molecular Weight: 392.0 g/mol

Structural Analysis
The molecule consists of three distinct pharmacophores:

Lipophilic Tail: A 1-pentyl chain attached to the indole nitrogen (N1). This mimics the pentyl

side chain of

-THC, crucial for hydrophobic interaction within the

receptor's transmembrane helices (TM3/TM6).

Core Scaffold: An indole ring linked at the C3 position to a 1,3-thiazole ring. The thiazole acts

as a bioisostere for the ketone/ester linkers found in earlier generations, providing rigidity

and altering the electrostatic potential map.

Polar Head Group: A (diethylamino)methyl moiety attached to the C4 position of the thiazole.

This basic amine (protonated at physiological pH) interacts with polar residues near the

receptor surface.

Physicochemical Data Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8101408/docs?utm_src=pdf-body#pti-1-hydrochloride-technical-monograph-research-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8101408?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Implication for Research

Solubility (PBS pH 7.2) ~10 mg/mL

Suitable for in vitro assays

without high DMSO

concentrations.[1]

Solubility (DMSO/DMF) ~25 mg/mL
Stock solutions should be

prepared in DMSO.

218, 272, 331 nm
UV-Vis detection windows for

LC-MS validation.

Stability 2 years (-20°C) Hygroscopic; store desicated.

Computational Visualization: Structural
Pharmacophore
The following diagram illustrates the connectivity and functional regions of the PTI-1 molecule.
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Figure 1: Pharmacophore map of PTI-1 highlighting the modular assembly of the lipophilic tail,

aromatic core, and polar head group.

Synthesis & Manufacturing Protocol
This protocol describes the Hantzsch Thiazole Synthesis route, which is the most robust

method for constructing the indole-3-thiazole scaffold. This "self-validating" workflow ensures

high regioselectivity.
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Reaction Scheme Overview
Precursor A Synthesis: Conversion of 1-pentylindole-3-carboxamide to the thioamide.

Cyclization: Reaction with a

-haloketone to form the thiazole ring.

Functionalization: Installation of the amine head group.

Step-by-Step Methodology
Phase 1: Preparation of the Thioamide Precursor

Starting Material: Begin with 1-pentyl-1H-indole-3-carbonitrile.

Thionation: Dissolve the nitrile in anhydrous toluene. Add Lawesson’s Reagent (0.6 eq) or

.

Reflux: Heat to reflux (110°C) for 4–6 hours under

.

Workup: Cool, filter off insoluble byproducts, and concentrate the filtrate. Purify via flash

chromatography (Hexane/EtOAc) to isolate 1-pentyl-1H-indole-3-carbothioamide.

Checkpoint: The product should appear as a yellow solid. Confirm conversion of C

N to C(S)NH

via IR (loss of nitrile peak at ~2220 cm

).

Phase 2: Hantzsch Cyclization
Reactants: Dissolve the thioamide (1 eq) in ethanol or DMF. Add 1,3-dichloroacetone (1.2

eq).

Conditions: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour.
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Mechanism: The sulfur atom attacks the chloromethyl group, followed by cyclization and

dehydration.

Intermediate Isolation: The product is 4-(chloromethyl)-2-(1-pentyl-1H-indol-3-yl)-1,3-

thiazole. Isolate by precipitation with water and filtration.

Phase 3: Amination (Final Assembly)
Substitution: Dissolve the chloromethyl intermediate in THF.

Reagent: Add excess diethylamine (3–5 eq) to act as both nucleophile and base scavenger.

Reaction: Stir at 50°C for 3 hours.

Salt Formation: Evaporate solvent. Dissolve the residue in diethyl ether. Bubble dry HCl gas

or add 1M HCl in ether to precipitate PTI-1 Hydrochloride.

Purification: Recrystallize from Ethanol/Ether to achieve >98% purity.
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Figure 2: Synthetic pathway for PTI-1 utilizing the Hantzsch thiazole construction strategy.[2]

Pharmacology & Mechanism of Action[3]
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Receptor Binding Profile
PTI-1 is a full agonist at the

receptor.

Affinity (

): Low nanomolar range (estimated < 20 nM based on structural analogs like JWH-018 and
the Organon patent series).

Selectivity: PTI-1 displays significant selectivity for

over

, with reduced activation of peripheral immune modulation pathways associated with

.

Signaling Pathway
Upon binding to the

receptor (a GPCR), PTI-1 induces a conformational change that triggers the

signaling cascade:

Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.

MAPK Activation: Phosphorylation of ERK1/2, leading to downstream transcriptional

changes.

Ion Channel Modulation: Inhibition of voltage-gated

channels and activation of GIRK (

) channels, resulting in hyperpolarization and reduced neurotransmitter release
(glutamate/GABA).

Toxicology Note
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In vitro cytotoxicity assays indicate that PTI-1 decreases cell viability in various colorectal

cancer cell lines (e.g., SW480, HT29) as well as normal cells (HEK293), suggesting potential

off-target cytotoxicity or mitochondrial interference at high concentrations (

).
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Figure 3: Signal transduction pathway activated by PTI-1 at the CB1 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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